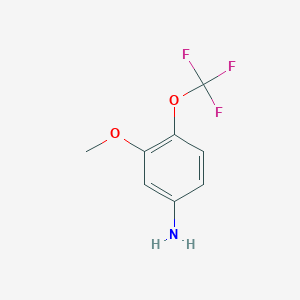
3-Methoxy-4-(trifluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-(trifluoromethoxy)aniline is an organic compound characterized by the presence of both methoxy and trifluoromethoxy groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(trifluoromethoxy)aniline typically involves the following steps:
Nitration: Aniline is nitrated to produce nitroaniline.
Reduction: The nitro group in nitroaniline is reduced to an amine group, yielding aniline.
Methoxylation: The aniline undergoes methoxylation to introduce the methoxy group, resulting in 3-methoxyaniline.
Trifluoromethoxylation: Finally, the trifluoromethoxy group is introduced to produce this compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso compounds, azo compounds, or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The methoxy and trifluoromethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as iron, hydrogen, and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide, alkoxides, and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, azo compounds, and other oxidized products.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted methoxy and trifluoromethoxy compounds.
Scientific Research Applications
3-Methoxy-4-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a fluorescent probe or a biological marker in various biological studies.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methoxy-4-(trifluoromethoxy)aniline exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
4-Methoxyaniline: Similar to 3-Methoxy-4-(trifluoromethoxy)aniline but without the trifluoromethoxy group.
3-Methoxy-4-nitroaniline: Similar structure but with a nitro group instead of trifluoromethoxy.
4-(Trifluoromethoxy)aniline: Similar to this compound but with the methoxy group at a different position.
Uniqueness: this compound is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Properties
Molecular Formula |
C8H8F3NO2 |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
3-methoxy-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H8F3NO2/c1-13-7-4-5(12)2-3-6(7)14-8(9,10)11/h2-4H,12H2,1H3 |
InChI Key |
XVZZHGGFVLQTRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















